molecular formula C24H30N6O6S2 B8820906 Qha5xla4SA CAS No. 2671128-05-3

Qha5xla4SA

Cat. No. B8820906
CAS RN: 2671128-05-3
M. Wt: 562.7 g/mol
InChI Key: JBLQNFBXKOAIHG-FCEWJHQRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FHD-286 is a highly potent, selective, allosteric, and orally available small-molecule inhibitor of the ATPase components of the BRG1 and BRM proteins, which are part of the BRG1/Brahma-associated factor (BAF) complex. This complex is a key regulator of the chromatin landscape, controlling gene transcription by modulating chromatin accessibility. FHD-286 is being developed for the treatment of transcription factor-driven cancers, including relapsed/refractory acute myeloid leukemia (AML) and metastatic uveal melanoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions for FHD-286 are proprietary and have not been disclosed in the public domain. it is known that FHD-286 is synthesized as a small-molecule inhibitor targeting the ATPase activity of BRG1 and BRM .

Industrial Production Methods

Details regarding the industrial production methods of FHD-286 are also proprietary. Typically, the production of such compounds involves multi-step organic synthesis, purification, and characterization processes to ensure the compound’s potency and selectivity .

Chemical Reactions Analysis

Types of Reactions

FHD-286 primarily undergoes interactions with its target proteins, BRG1 and BRM, rather than traditional chemical reactions like oxidation, reduction, or substitution. The compound’s activity is based on its ability to inhibit the ATPase activity of these proteins .

Common Reagents and Conditions

The common reagents and conditions used in the synthesis and application of FHD-286 are not publicly disclosed. it is known that the compound is administered orally and is bioavailable, indicating that it is stable under physiological conditions .

Major Products Formed

The major products formed from the interaction of FHD-286 with its target proteins are the inhibited forms of BRG1 and BRM, leading to altered chromatin accessibility and transcriptional regulation .

Scientific Research Applications

FHD-286 has shown significant potential in various scientific research applications, particularly in the fields of oncology and epigenetics. Some of its key applications include:

Mechanism of Action

FHD-286 exerts its effects by selectively inhibiting the ATPase activity of the BRG1 and BRM proteins, which are the catalytic engines of the BAF complex. By inhibiting these proteins, FHD-286 disrupts the chromatin remodeling activity of the BAF complex, leading to changes in chromatin accessibility and transcriptional regulation. This results in the inhibition of cancer cell growth and the induction of differentiation in AML cells .

properties

CAS RN

2671128-05-3

Molecular Formula

C24H30N6O6S2

Molecular Weight

562.7 g/mol

IUPAC Name

N-[(2S)-1-[[4-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-2-yl]-1,3-thiazol-2-yl]amino]-3-methoxy-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide

InChI

InChI=1S/C24H30N6O6S2/c1-15-10-29(11-16(2)36-15)21-7-5-6-18(25-21)20-14-37-24(27-20)28-23(32)19(13-35-3)26-22(31)17-8-9-30(12-17)38(4,33)34/h5-9,12,14-16,19H,10-11,13H2,1-4H3,(H,26,31)(H,27,28,32)/t15-,16+,19-/m0/s1

InChI Key

JBLQNFBXKOAIHG-FCEWJHQRSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=CC=CC(=N2)C3=CSC(=N3)NC(=O)[C@H](COC)NC(=O)C4=CN(C=C4)S(=O)(=O)C

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=CC(=N2)C3=CSC(=N3)NC(=O)C(COC)NC(=O)C4=CN(C=C4)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.